2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring substituted with a fluorobenzenesulfonyl group and a methoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 5-methylpyrimidine-2-methanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyrimidine rings.
Reduction: Reduced forms of the sulfonyl group or the pyrimidine ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group may enhance binding affinity to certain proteins, while the piperidine and pyrimidine rings contribute to the overall molecular stability and activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole: Similar structure with a benzothiazole ring instead of a pyrimidine ring.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.
Uniqueness
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its specific combination of a fluorobenzenesulfonyl group, a piperidine ring, and a methoxy-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
: Sigma-Aldrich : MDPI
Properties
IUPAC Name |
2-[[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-13-9-19-17(20-10-13)24-12-14-5-4-8-21(11-14)25(22,23)16-7-3-2-6-15(16)18/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLSOGLGWXFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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